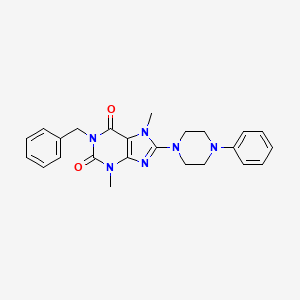
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide” is a sulfonamide compound that contains a benzofuran and thiophene ring . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic chemistry reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophenes, for example, are known to undergo reactions like halogenation and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide have been extensively studied for their potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound have been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. In material science, this compound have been used as building blocks for the synthesis of novel organic materials with unique optical and electronic properties. In analytical chemistry, this compound have been utilized as fluorescent probes for the detection of biologically relevant molecules such as metal ions and amino acids.
Wirkmechanismus
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound have also been shown to interact with the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria, reduce the production of inflammatory mediators, and modulate the activity of neurotransmitter receptors. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide offer several advantages for lab experiments, such as their ease of synthesis, high purity, and diverse biological activities. However, there are also some limitations associated with this compound, such as their low solubility in aqueous solutions, which can limit their application in biological assays. Additionally, this compound can exhibit non-specific binding to proteins, which can lead to false positive results in some assays.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide. One potential direction is the modification of this compound to improve their solubility and specificity for biological targets. Another direction is the synthesis of this compound with novel optical and electronic properties for use in material science applications. Additionally, this compound could be further investigated for their potential as therapeutics for various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, this compound are a promising class of sulfonamide derivatives with diverse biological activities and potential applications in various fields. The synthesis method of this compound involves a multi-step process, and their mechanism of action is not fully understood. This compound have been shown to exhibit various biochemical and physiological effects, and offer advantages and limitations for lab experiments. Moving forward, there are several future directions for the research and development of this compound, and their potential as therapeutics for various diseases warrants further investigation.
Synthesemethoden
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of benzofuran-2-carboxylic acid with 3-aminopropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, which is then reacted with thiophene-2-sulfonyl chloride to obtain this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c17-12(14-10-11-4-1-2-5-13(11)20-14)7-8-16-22(18,19)15-6-3-9-21-15/h1-6,9-10,12,16-17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTPDGGUSAXJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)
![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)

![6-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]-3-methylpyrimidin-4-one](/img/structure/B3019162.png)




![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)

![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)
